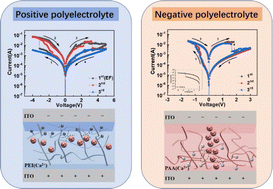Evaluating charge-type of polyelectrolyte as dielectric layer in memristor and synapse emulation†
Nanoscale Horizons Pub Date: 2023-01-30 DOI: 10.1039/D2NH00524G
Abstract
Based on credible advantages, organic materials have received more and more attention in memristor and synapse emulation. In particular, an implementation of the ionic pathway as a dielectric layer is essential for organic materials used as building blocks of memristor and artificial synaptic devices. Herein, we describe an evaluation of the use of positive and negative polyelectrolytes as dielectric layers for a memristor with calcium ion (Ca2+) doping. The device based on a negative polyelectrolyte shows the potential to obtain an excellent resistive switching performance and synapse functionality, especially in the transformation behaviours from short-term plasticity (STP) to long-term plasticity (LTP) in both the potentiation and depression processes, which were comparable to the perfomrmance obtained with a positive polyelectrolyte. The mechanism of electrical resistance transition and synaptic function can be attributed to the migration of the doped Ca2+ and the ionic functional groups of polyelectrolyte, which result in the formation and vanishing filament-like Ca2+ flux.


Recommended Literature
- [1] Soil mineralization of two-phase olive mill wastes: effect of the lignocellulosic composition on soil C dynamics
- [2] Raman spectrum of Cl2O7: assignment of the skeletal vibrations
- [3] Synthesis of hypercrosslinked polymers with a spherical shell structure for highly effective cycloaddition of CO2 under ambient conditions†
- [4] Targeted co-delivery of the aldose reductase inhibitor epalrestat and chemotherapeutic doxorubicin via a redox-sensitive prodrug approach promotes synergistic tumor suppression†
- [5] The origin of the longer wavelength emission in 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole and its analogue 2-phenylamino-5-(2-hydroxybenzono)-1,3,4-thiadiazole†‡
- [6] Light-responsive Pickering emulsions based on azobenzene-modified particles†
- [7] Pyrolysis of covalent organic frameworks: a general strategy for template converting conventional skeletons into conducting microporous carbons for high-performance energy storage†
- [8] Zirconocene dichloride catalysed one-pot synthesis of pyrroles through nitroalkene-enamine assembly†
- [9] What can we learn about battery materials from their magnetic properties?
- [10] Comparison of various sampling schemes and accumulation profiles in covariance spectroscopy with exponentially decaying 2D signals†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 16034-43-8
-
CAS no.: 18746-72-0
-
CAS no.: 133556-24-8
-
CAS no.: 131525-50-3
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6









